Vincimax
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H26N2O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl (17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18?,20?,21-/m1/s1 |
InChI Key |
RXPRRQLKFXBCSJ-DQVLVPHSSA-N |
Isomeric SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4[C@@](C2)(C(=O)OC)O |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |
Synonyms |
Cerebroxine Devincan Pervincamine Vincamine Vincapront Vincimax |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Vincamine
Interaction of Vincamine (B1683053) with Cellular Targets and Signaling Pathways
Research indicates that Vincamine interacts with several key components within cells, affecting neurotransmission, ion channel function, and enzyme activity.
Influence of Vincamine on Ion Channel Function and Neuronal Excitability in Cellular Contexts
Vincamine has been shown to influence ion channel function, which is fundamental to regulating neuronal excitability mdpi.combiorxiv.org. Specifically, Vincamine has been identified as a blocker of voltage-gated sodium channels (VGNCs) biorxiv.orgpatsnap.comresearchgate.net. These channels play a critical role in the generation and propagation of electrical signals in nerve cells patsnap.com. By inhibiting voltage-dependent sodium channels, Vincamine may help to stabilize cell membranes and reduce excessive neuronal excitability patsnap.com. This inhibition can potentially decrease the influx of sodium ions into neurons, offering protection against excitotoxicity, a condition where overstimulation by neurotransmitters can lead to neuronal damage patsnap.com. Studies using cellular models, including neuron-like cells, have provided evidence supporting the inhibition of VGNCs as a potential mechanism for Vincamine's beneficial effects biorxiv.orgacs.org.
Vincamine's Role in Enzyme Modulation, including Phosphodiesterase Inhibition (if applicable, drawing from related compounds)
While direct evidence for Vincamine's potent phosphodiesterase (PDE) inhibition is less prominent in the search results compared to its derivative Vinpocetine (B1683063), the relationship between the two compounds allows for drawing inferences. Vinpocetine is a well-established inhibitor of phosphodiesterase type 1 (PDE1) patsnap.comtandfonline.comnih.gov. PDE1 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers involved in vasodilation and blood flow regulation patsnap.comtandfonline.com. By inhibiting PDE1, Vinpocetine increases the levels of cAMP and cGMP, leading to the dilation of blood vessels and improved circulation patsnap.com. Given that Vinpocetine is a synthetic derivative of Vincamine patsnap.com, it is plausible that Vincamine may also exert some influence on PDE activity, although its affinity and specificity for particular PDE isoforms might differ from Vinpocetine. Research on Vincamine in pancreatic beta cells, for instance, investigated its impact on PDE enzymatic activity, finding no significant effect in that specific context bioscientifica.com. However, the broader potential for enzyme modulation, particularly within the PDE family, warrants consideration based on the activity of its derivative.
Intracellular Signaling Cascades Mediated by Vincamine
Vincamine's actions extend to influencing intracellular signaling cascades, impacting cellular energy metabolism and redox balance.
Effects of Vincamine on Cellular Bioenergetics and Glucose/Oxygen Metabolism in Research Models
Vincamine has been reported to act as a brain metabolic stimulator by improving glucose utilization and oxygen utilization mdpi.com. This can lead to enhanced adenosine triphosphate (ATP) generation mdpi.com. Studies on Vinpocetine, a derivative, have shown that it can increase cerebral blood flow, thereby improving oxygen and glucose uptake by neurons, which in turn increases ATP levels acs.orgnih.gov. Research models, including isolated brain mitochondria and synaptosomes, have been used to investigate the bioenergetic effects of Vincamine derivatives, showing effects on oxygen consumption and mitochondrial calcium handling nih.gov. Vincamine's ability to enhance glucose and oxygen metabolism may contribute to better protection against conditions like hypoxia and cerebral ischemia mdpi.com.
Regulation of Redox Homeostasis and Investigation of Antioxidant Mechanisms by Vincamine
Vincamine exhibits antioxidant properties patsnap.combiorxiv.orgnih.govresearchgate.net. Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in various pathological processes, including neurodegenerative diseases patsnap.comnih.gov. Vincamine's antioxidant action helps to neutralize free radicals, thereby protecting cells from oxidative damage patsnap.com. Investigations into its antioxidant mechanisms have shown that Vincamine can reduce ROS levels and regulate the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) medchemexpress.comresearchgate.netresearchgate.net. It has also been shown to influence pathways related to redox homeostasis, such as the Nrf2/heme oxygenase-1 (HO-1) pathway, which plays a crucial role in cellular defense against oxidative stress nih.govfrontiersin.org. Studies in various cell models have demonstrated Vincamine's ability to protect against oxidative stress induced by different insults nih.govmedchemexpress.comresearchgate.net.
Impact of Vincamine on Inflammatory Pathways in Cellular and Tissue Culture Systems
Studies have investigated the anti-inflammatory potential of vincamine in various in vitro and tissue culture models. Vincamine has demonstrated the ability to modulate inflammatory responses in cellular systems, including macrophages and human corneal epithelial cells.
In lipopolysaccharide (LPS)-stimulated Raw 264.7 macrophages, vincamine significantly reduced the release of nitrite (B80452) and TNF-α, while increasing the levels of IL-10, indicating potent anti-inflammatory effects nih.gov. Further research in LPS-treated human corneal epithelial cells (HCECs) showed that vincamine exerted a significant, concentration-dependent protective effect, reducing reactive oxygen species (ROS) levels and increasing levels of total antioxidant capacity (T-AOC) and superoxide dismutase (SOD) medchemexpress.com.
Vincamine's anti-inflammatory effects have also been linked to the modulation of key signaling pathways. Research suggests that vincamine can suppress inflammation by inhibiting the NF-κB cascade and positively regulating the Nrf-2 pathway nih.gov. The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition can lead to reduced production of pro-inflammatory mediators nih.govpnas.org. The Nrf-2 pathway, on the other hand, plays a significant role in the cellular defense against oxidative stress and inflammation nih.govnih.gov.
Studies utilizing a vincamine derivative, vinpocetine, have provided further insight into the molecular targets of vincamine's anti-inflammatory action. Vinpocetine has been shown to inhibit NF-κB-dependent inflammation by directly targeting IKK, independent of its effects on phosphodiesterase and Ca2+ regulation pnas.org. This suggests that vincamine and its derivatives may exert their anti-inflammatory effects, at least in part, through the disruption of the IKK pathway google.com.
In the context of pulmonary fibrosis, vincamine has been shown to repress inflammatory responses through the GPR40/NF-κB/NLRP3 pathway in mice bohrium.com. These findings highlight the involvement of GPR40 and the NLRP3 inflammasome in the anti-inflammatory mechanisms of vincamine in this tissue context bohrium.com.
Here is a summary of some research findings on vincamine's impact on inflammatory pathways in cellular and tissue culture systems:
| Cell/Tissue Type | Stimulus | Key Findings | Relevant Pathway(s) Affected | Source |
| Raw 264.7 macrophages | LPS | Reduced nitrite and TNF-α release; increased IL-10 levels. | NF-κB, Nrf-2 | nih.gov |
| Human corneal epithelial cells (HCECs) | LPS | Reduced ROS levels; increased T-AOC and SOD; protected against inflammation and oxidative stress. | Thioredoxin reductase, Nrf-2/NF-κB | medchemexpress.comnih.gov |
| Multiple cell types (via Vinpocetine) | TNF-α, LPS | Inhibited NF-κB activation and induction of pro-inflammatory mediators; inhibited monocyte adhesion and chemotaxis. | IKK pathway | pnas.org |
| Pulmonary fibrotic tissue (mice) | Bleomycin (in vivo model reflecting tissue response) | Repressed inflammatory response. | GPR40/NF-κB/NLRP3 | bohrium.com |
Ligand-Target Interaction Studies of Vincamine with Macromolecules (e.g., Protein Binding)
Investigating the interaction of vincamine with macromolecules, particularly proteins, is crucial for understanding its molecular mechanisms and pharmacokinetic profile. Studies have explored the binding of vincamine to plasma proteins and its interaction with specific enzymes and receptors.
Pharmacokinetic studies have indicated that vincamine binds to plasma proteins. In one study using bovine plasma proteins, vincamine was found to be approximately 64% bound nih.govnih.gov. Binding to erythrocytes was reported to be around 6% nih.gov. This protein binding can influence the distribution and availability of vincamine in the body nih.gov.
Beyond general protein binding in plasma, research has identified specific protein targets with which vincamine interacts. Vincamine has been identified as a GPR40 agonist bohrium.commedchemexpress.combioscientifica.com. Studies using techniques like CETSA (Cellular Thermal Shift Assay) have confirmed the binding of vincamine to GPR40 in cellular contexts bioscientifica.com. The activation of GPR40 by vincamine is associated with downstream signaling events, including the modulation of intracellular Ca2+ levels bioscientifica.com.
Vincamine has also been investigated for its potential interaction with enzymes. In silico and in vitro studies have explored its interaction with acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine (B1216132) researchgate.netresearchgate.net. Computational modeling suggested that vincamine could interact with the active site of AChE, with a notable binding energy researchgate.net. In vitro enzyme kinetics studies confirmed that vincamine inhibits AChE, exhibiting a competitive mode of inhibition researchgate.net. The interaction involves common amino acid residues in the AChE enzyme researchgate.net.
Furthermore, network pharmacology studies have suggested that common targets of vincamine include G-protein coupled receptors, cytosolic proteins, and enzymes researchgate.net. Specific protein targets like ALK and ERBB2 protein have been identified as potential interaction partners in the context of lung cancer cells, with docking studies indicating a strong affinity researchgate.net. Vincamine has also been shown to interact with the apoptotic protein caspase-3, with in silico studies predicting hydrogen bonds and a specific binding energy researchgate.net.
Here is a summary of some reported ligand-target interactions of vincamine with macromolecules:
| Macromolecule/Target | Type of Interaction | Notes | Source |
| Plasma Proteins | Binding | Approximately 64% bound (bovine plasma). | nih.govnih.gov |
| Erythrocytes | Binding | Approximately 6% bound (human erythrocytes). | nih.gov |
| GPR40 | Agonist/Binding | Confirmed binding in cells (CETSA); activates GPR40 leading to Ca2+ enhancement. | bohrium.commedchemexpress.combioscientifica.com |
| Acetylcholinesterase (AChE) | Inhibitor/Binding | Competitive inhibition; interacts with active site residues (in silico and in vitro). | researchgate.netresearchgate.net |
| ALK Protein | Interaction | Predicted strong affinity (docking studies). | researchgate.net |
| ERBB2 Protein | Interaction | Predicted strong affinity (docking studies). | researchgate.net |
| Caspase-3 | Interaction | Predicted interaction via hydrogen bonds; high free energy of binding (in silico); stimulated apoptosis. | researchgate.net |
| NF-κB | Modulation/Inhibition | Inhibits NF-κB pathway activity. | nih.govbohrium.com |
| Nrf-2 | Modulation/Regulation | Positively regulates Nrf-2 pathway activity. | nih.govnih.gov |
| IKK (via Vinpocetine) | Targeting/Inhibition | Direct targeting leading to inhibition of NF-κB pathway. | pnas.orggoogle.com |
| NLRP3 (via GPR40 pathway) | Modulation | Represses inflammation through GPR40/NF-κB/NLRP3 pathway. | bohrium.com |
| T-box 3 (TBX3) | Potential Inhibitor | Identified as a potential inhibitor through virtual screening. | nih.govresearchgate.net |
| FXR (Farnesoid X Receptor) | Activation | Regulated in hepatic stellate cells. | researchgate.net |
| TGR5 (GPBA receptor) | Up-regulation | Up-regulated in activated hepatic stellate cells. | researchgate.net |
| p-JNK/p-ERK | Inhibition | Involved in hepatoprotective effects. | nih.gov |
Preclinical Research Methodologies and Findings of Vincamine Action
In Vitro Experimental Models for Vincamine (B1683053) Research
In vitro studies provide controlled environments to investigate the direct effects of vincamine on specific cell types and biological processes. These models are crucial for dissecting the molecular and cellular mechanisms underlying its observed pharmacological activities.
Application of Cell Culture Systems for Mechanistic Elucidation (e.g., Endothelial Cells, Neuronal Cell Lines, Alveolar Macrophages)
Cell culture systems have been instrumental in understanding how vincamine interacts with different cellular components relevant to its potential applications. Studies have utilized various cell types, including endothelial cells, neuronal cell lines, and macrophages.
Research using endothelial cells and vascular smooth muscle cells has demonstrated that vincamine, or its derivative vinpocetine (B1683063), can inhibit inflammation induced by factors like TNF-α. This effect involves the suppression of NF-κB activation and the subsequent reduction in the expression of pro-inflammatory mediators. pnas.orgresearchgate.netnih.gov Specifically, vinpocetine has been shown to inhibit the expression of ICAM and VCAM in endothelial cells, as well as VCAM and MCP-1 in vascular smooth muscle cells. nih.gov Furthermore, vinpocetine has been reported to suppress the proliferation and migration of vascular smooth muscle cells, which is relevant to pathological vascular remodeling. researchgate.netnih.gov
Neuronal cell lines and primary neuron cultures have been used to investigate the neuroprotective effects of vincamine and its derivatives. Studies have shown that vinpocetine can protect against cell death induced by various insults, including veratridine-induced toxicity in primary cultures of rat cerebral cortex. webmd.com Research in human cell models of Parkinson's disease based on DJ-1 deficiency demonstrated that vincamine was able to suppress related phenotypes, including reducing oxidative stress levels and increasing mitochondrial viability. acs.org
Alveolar macrophages, key immune cells in the lungs, have also been utilized in in vitro studies, although specific research detailing vincamine's effects solely on alveolar macrophages in the context of its traditional uses (cerebrovascular) is less prominent in the provided results. However, studies on the anti-inflammatory effects of vinpocetine have included macrophages as one of the cell types where inhibition of NF-κB activation and pro-inflammatory mediator expression was observed. pnas.orgresearchgate.netnih.gov In vitro models mimicking the alveolar-capillary barrier, sometimes including alveolar type II epithelial cells, endothelial cells, and macrophage-like cells, are used to assess the effects of substances on the respiratory system and immune response. researchgate.nettxbiomed.orgnih.govnih.gov
Biochemical Assays for Determining Vincamine's Effects on Cellular Processes (e.g., ATP content, lactate (B86563) assay)
Biochemical assays are employed to quantify the impact of vincamine on key cellular metabolic and signaling pathways. These assays provide insights into how the compound influences cellular energy status and biochemical markers of function or damage.
Assays measuring ATP content and lactate production are relevant for assessing cellular energy metabolism. Vincamine and its derivatives are known to influence cerebral metabolism by increasing oxygen and glucose uptake, which can lead to increased neuronal ATP production. pnas.orgnih.govresearchgate.netrsc.org Studies on vinpocetine have shown that it can increase ATP levels. acs.org While direct data on vincamine's effect on ATP content and lactate levels in specific cell types like endothelial cells, neuronal cell lines, or alveolar macrophages from the provided search results is limited, the known metabolic effects suggest that biochemical assays targeting these parameters would be relevant in such cell systems.
Research using mitochondrial preparations and synaptosomes has investigated the effects of vinpocetine on mitochondrial bioenergetics. These studies utilized assays to measure ATP synthesis and oxygen consumption. Vinpocetine was found to inhibit mitochondrial ATP synthesis while increasing ATPase activity in isolated mitochondria. rsc.orgnih.gov It also inhibited synaptosomal oxygen consumption, regardless of whether glucose or lactate was used as the substrate, suggesting the effect was not specific to glucose metabolism. nih.gov
Lactate dehydrogenase (LDH) release assays are commonly used to assess cell damage and cytotoxicity. Studies on Vinca (B1221190) extracts containing vincamine have used LDH release as an indicator of cell damage in keratinocytes and melanoma cells, showing a dose-dependent effect. mdpi.com
Studies on Isolated Tissues and Organ Systems (e.g., Excised Cerebrovascular Smooth Muscle)
Studies on isolated tissues and organ systems allow for the investigation of vincamine's effects on the physiological responses of specific tissues while maintaining some level of structural and functional integrity.
Excised cerebrovascular smooth muscle preparations are particularly relevant for studying the vasodilator effects of vincamine. Vincamine is known as a peripheral and cerebral vasodilator that increases cerebral blood flow. pnas.orgnih.govnih.govresearchgate.netresearchgate.net Studies on rat aorta, a model for vascular smooth muscle function, have shown that vincamine can significantly inhibit hypoxia-induced vasorelaxation. This effect appears to involve ATP-sensitive K+-channels and calcium-activated large conductance K+-channels, and is also influenced by the presence of the endothelium. biomedpharmajournal.org While the provided results specifically mention studies on rat aorta and the effects of a vincamine alkaloid on hypoxia-induced vasorelaxation in this tissue, the principle applies to cerebrovascular smooth muscle as well, given vincamine's known effects on cerebral circulation.
Other studies on isolated tissues have investigated the effects of vinpocetine on human and porcine detrusor smooth muscle, comparing its effects to other spasmolytic drugs. webmd.com
In Vivo Research Paradigms Utilizing Animal Models
In vivo studies using animal models are essential for evaluating the systemic effects of vincamine, including its influence on complex physiological systems like cerebral circulation and its potential neuroprotective properties in disease models.
Investigation of Vincamine's Influence on Cerebral Circulation and Blood Flow Regulation in Animal Models
Animal models have been widely used to study how vincamine affects blood flow in the brain. Vincamine is known to increase regional cerebral blood flow. nih.govresearchgate.net Studies have shown that vincamine can increase cerebral blood flow, glucose, and oxygen utilization in neural tissue in rats. researchgate.net
Vinpocetine, a derivative of vincamine, has been more extensively studied in animal models regarding its effects on cerebral circulation. It has been shown to increase cerebral blood flow and oxygenation in stroke patients, as well as in animal models. webmd.comnih.gov Its beneficial effects on cerebral blood flow are attributed, in part, to the selective inhibition of brain phosphodiesterase type 1 (PDE1), which helps maintain or restore physiological cerebral vascular dilation and augment regional cerebral blood flow without significantly affecting systemic blood pressure. tmc.edu Animal models of cerebral ischemia-reperfusion injury have been used to demonstrate that vinpocetine can improve brain blood flow and reduce inflammatory responses. nih.gov
Experimental Models for Assessing Neuroprotective Effects of Vincamine
Animal models are crucial for evaluating the ability of vincamine to protect neurons from damage and improve neurological function in the context of various insults and diseases.
Studies in rat models of anterior ischemic optic neuropathy (NAION) have investigated the neuroprotective potential of vincamine. In a photodynamic induced rat model of NAION, vincamine was found to rescue retinal ganglion cell death and reduce the number of apoptotic cells. The protective effect might involve the PI3K/Akt/eNOS signaling pathway. nih.gov
Animal models of Parkinson's disease have also been used to assess vincamine's neuroprotective effects. In a haloperidol-induced rat PD model, vincamine administration reduced motor defects and oxidative stress levels and exerted an anti-inflammatory effect. acs.org Another study in a haloperidol-induced rat model of Parkinson's disease found that vincamine exhibited neuroprotective activity, which was primarily attributed to its antioxidant properties. ekb.egresearchgate.net
Vinpocetine has also shown neuroprotective effects in various animal models of neurological insults, including protection against global anoxia and ischemia in mice and rats. caldic.com It has been demonstrated to attenuate memory and learning deficits induced by scopolamine (B1681570) and hypoxia in rats and mice. caldic.com In animal models of cerebral ischemia, vinpocetine reduced hypoxia-induced lethality, hippocampal neuron damage, infarct size, and improved motor behavior restoration. nih.gov
Studies in rats with traumatic brain injury have shown that vinpocetine treatment had a significant restorative effect, improving cognitive and motor function changes and restoring biochemical alterations. rsc.org
Vincamine is a monoterpenoid indole (B1671886) alkaloid primarily derived from the leaves of Vinca minor nih.govwikipedia.org. It has been investigated for its potential effects on cerebral blood flow and metabolism nih.govpatsnap.com. Preclinical research methodologies have been employed to understand its actions within biological systems.
Studies on Vincamine's Modulatory Effects on Autonomic Nervous Function in Animal Models
Preclinical studies investigating the effects of Vincamine on autonomic nervous function in animal models are not extensively detailed in the provided search results. However, research on related areas and compounds offers some insights. Vincamine is known for its vasodilatory properties, particularly affecting cerebral blood vessels, which leads to increased blood flow to brain tissues. patsnap.com This improved cerebral circulation can be beneficial in conditions where blood flow is compromised and may indirectly influence autonomic regulation of cerebral vasculature patsnap.com.
A study utilizing Sprague-Dawley rats investigated the effects of the related vinca alkaloid, vincristine (B1662923), establishing an animal model of chemotherapy-induced autonomic neuropathy. In this model, vincristine caused a dose-dependent decrease in vagal activity, indicated by reduced parasympathetic parameters of heart rate variability. nih.gov While this study focuses on vincristine's adverse effects, it demonstrates the use of animal models to assess the impact of vinca alkaloids on autonomic function.
More recent research suggests Vincamine may ameliorate neurological dysfunctions in diabetic mice models. researchgate.net Although the primary focus is on diabetic peripheral neuropathy, the study mentions potential mechanisms involving signaling pathways that could relate to autonomic regulation, such as the sympathetic nervous system influencing AMPK activity in peripheral tissues. researchgate.net Additionally, Vincamine has been reported to improve blood flow velocity and perfusion in foot pads and sciatic nerve tissues in these models. researchgate.net
Research into Vincamine Transport Mechanisms Across Biological Barriers (e.g., Blood-Brain Barrier)
Research has explored how Vincamine traverses biological barriers, particularly the blood-brain barrier (BBB), to exert its effects within the central nervous system (CNS). Studies using microdialysis in rats have provided insights into Vincamine's pharmacokinetics and distribution. These studies indicate a rapid exchange and equilibration of protein-unbound Vincamine between the peripheral compartment and the CNS. researchgate.net This suggests that Vincamine readily crosses the blood-brain barrier. researchgate.net
In vitro investigations have further characterized the interaction of Vincamine with drug efflux transporters present at the BBB, such as P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (Bcrp). These studies demonstrated that Vincamine exhibits minimal interaction with these efflux transporters. nih.govresearchgate.net This minimal interaction is consistent with the observed ability of Vincamine to cross the BBB and reach the brain parenchyma. nih.govresearchgate.net
Studies utilizing positron emission tomography (PET) with 11C-labeled vinpocetine, a derivative of Vincamine, in cynomolgus monkeys have also provided evidence for rapid brain uptake of related compounds. nih.govnih.gov Following intravenous administration, radioactivity was rapidly taken up into the brain, with approximately 5% of the total injected radioactivity present in the brain within two minutes. nih.govnih.gov The distribution of radioactivity within the brain was heterogeneous, with the highest concentrations observed in regions such as the thalamus, basal ganglia, and certain neocortical areas. nih.govnih.gov This rapid and significant brain uptake of vinpocetine supports the notion that Vincamine and its derivatives can effectively cross the blood-brain barrier to exert central effects. nih.govnih.gov
Advanced Imaging Techniques in Preclinical Vincamine Research
Advanced imaging techniques play a crucial role in preclinical research by enabling the non-invasive visualization and study of biological processes in living organisms. promega.com These techniques provide valuable insights into the pharmacokinetics, distribution, and pharmacodynamics of compounds like Vincamine within animal models.
Application of Positron Emission Tomography (PET) in Animal Studies of Cerebral Metabolism
Positron Emission Tomography (PET) is a powerful imaging modality used in preclinical animal studies to assess various physiological and biochemical processes, including cerebral metabolism and blood flow. researchgate.netsnmjournals.org PET studies can utilize radiolabeled tracers to quantify the uptake, distribution, and metabolism of compounds or to measure metabolic rates in specific brain regions. researchgate.netsnmjournals.org
While direct PET studies specifically examining the effects of Vincamine on cerebral metabolism in animals were not prominently found in the search results, studies using 11C-labeled vinpocetine, a Vincamine derivative, in monkeys demonstrate the application of this technique in assessing brain uptake and distribution of related compounds. nih.govnih.gov These studies showed rapid brain uptake and heterogeneous distribution of radioactivity, which correlated with brain regions where increased cerebral blood flow and glucose metabolism had been observed in earlier investigations following vinpocetine treatment. nih.govnih.gov This suggests that PET can be applied to study the distribution of Vincamine or its active metabolites and potentially correlate their presence with changes in cerebral metabolism or blood flow in animal models. PET imaging with tracers like 18F-FDG is also routinely used to detect changes in cerebral glucose metabolism in animal models of neurological disorders. researchgate.netsnmjournals.org
Use of Bioluminescence Imaging (BLI) for Monitoring Cellular Responses in in vivo Models
Bioluminescence imaging (BLI) is a non-invasive technique that allows for the real-time monitoring of cellular and molecular processes within live organisms. promega.comnih.govradiologykey.com BLI relies on the emission of light produced by a luciferase enzyme in the presence of its substrate. promega.comradiologykey.com This technique is highly sensitive and allows for longitudinal studies without significant harm to the animal subjects. promega.com
In preclinical research, BLI can be used to track labeled cells, monitor gene expression, assess cellular viability, and study various signaling pathways in vivo. promega.comradiologykey.comsystembio.com While the provided search results briefly mention the use of in vivo bioluminescence imaging in the context of cancer research involving vinca alkaloids aacrjournals.org, and a bioluminescent ATP assay being used in an ex vivo context related to Vincamine treatment of alveolar macrophages , detailed studies specifically employing in vivo BLI to monitor cellular responses directly attributable to Vincamine administration in animal models were not extensively found. However, the principles and applications of BLI make it a potentially valuable tool for future preclinical investigations into the cellular effects of Vincamine, such as monitoring inflammatory responses, cell survival, or the activity of specific signaling pathways in target tissues in vivo. promega.comradiologykey.com
Analytical Methodologies for Vincamine Characterization and Research Applications
Chromatographic Techniques for Vincamine (B1683053) Analysis
Chromatographic methods are essential for the separation, identification, and quantification of vincamine in various matrices, including plant extracts, pharmaceutical formulations, and biological samples.
High-Performance Liquid Chromatography (HPLC) for Quantitative Determination and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative determination and purity assessment of vincamine. HPLC methods offer sensitivity and specificity, allowing for the separation of vincamine from related compounds and matrix components.
A sensitive and specific HPLC method has been developed and validated for the simultaneous determination of vincamine and its potential degradant, vincaminic acid. This method utilized a Spheri-5 RP-C8 column with a mobile phase consisting of acetonitrile (B52724) and 0.05 M sodium acetate (B1210297) (pH 4.0) at a flow rate of 1 mL/min. jfda-online.comjfda-online.comncl.edu.tw Detection was performed using a UV detector set at 270 nm, with quantitation based on peak areas. jfda-online.comjfda-online.comncl.edu.tw The method demonstrated linearity ranges of 0.1 - 50 µg/mL for vincamine and 0.4 - 50 µg/mL for vincaminic acid. jfda-online.comjfda-online.comncl.edu.tw The limits of detection were reported as 0.03 µg/mL for vincamine and 0.08 µg/mL for vincaminic acid. jfda-online.comjfda-online.comncl.edu.tw This method is applicable for stability-indicating assays of vincamine in pharmaceutical formulations and for monitoring vincamine and its main metabolite, vincaminic acid, in biological samples. jfda-online.comjfda-online.comncl.edu.tw
Another HPLC method for the quantitative estimation of vincamine residues on pharmaceutical manufacturing equipment surfaces employed an Agilent 1260 Infinity system with a Luna C18(2) column. researchgate.netlew.ro The mobile phase was a mixture of 0.1 M aqueous ammonium (B1175870) acetate solution and acetonitrile (40:60) at a flow rate of 1.0 mL/min. researchgate.netlew.ro A diode array detector was used at a wavelength of 280 nm. researchgate.netlew.ro This method showed linearity over a concentration range of 0.005-5 µg/mL, with a limit of detection of 0.005 µg/mL and a limit of quantitation of 0.025 µg/mL. researchgate.netlew.ro
HPLC coupled with a photodiode array detector can also be used to provide absorption UV spectra for peak identification, confirming the identity of vincamine and its metabolites. jfda-online.com
Capillary Electrophoresis for Separation and Analysis of Vincamine and Related Compounds
Capillary Electrophoresis (CE) is another powerful separation technique used for the analysis of vincamine and its related compounds. CE offers advantages such as short analysis times, high resolution, and minimal sample and solvent consumption. diva-portal.org
CE has been applied for the enantiomeric separation of vinca (B1221190) alkaloid enantiomers, including vincamine, using cyclodextrins as chiral selectors in aqueous systems. nih.gov Various cyclodextrin (B1172386) derivatives were investigated, and parameters such as the nature and concentration of the cyclodextrin were found to significantly affect enantiomeric resolution. nih.gov Chiral separation and the determination of stability constants of the complexes formed with cyclodextrins were also performed using NMR spectroscopy, confirming the CE results. nih.gov The structures of the inclusion complexes were elucidated using 2D ROESY NMR spectroscopy. nih.gov
CE can separate analytes based on differences in their total mobility, which is influenced by charge and size, as well as the electroosmotic flow (EOF). diva-portal.org Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed depending on the characteristics of the analytes and the sample matrix. diva-portal.org CE has been shown to be effective in separating vincamine derivatives, even those with low water solubility, achieving baseline separation within minutes under optimized conditions in partly aqueous media. nih.govscispace.com
Spectroscopic and Spectrometric Techniques for Vincamine Research
Spectroscopic and spectrometric methods provide crucial information about the structure, identification, and fragmentation of vincamine and its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and conformational analysis of organic compounds, including vincamine. mestrelab.comjchps.com NMR provides detailed information about the arrangement of atoms within a molecule. jchps.com
NMR spectroscopy can be used to determine the structure of unknown compounds by analyzing the number and positions of signals, which indicate the different chemical environments of protons, and the intensities of signals, which relate to the relative number of protons of each kind. jchps.com
In the context of vincamine research, NMR spectroscopy has been used in conjunction with CE for the characterization of cyclodextrin inclusion complexes and the elucidation of their structures using 2D ROESY NMR. nih.gov NMR data, such as scalar couplings and NOE/ROE-derived distances, provide valuable information for determining the relative configuration and conformation of compounds. researchgate.net Computational techniques are often employed alongside experimental NMR data for structural elucidation, particularly for determining stereochemical configuration and conformation. mestrelab.comresearchgate.net
Mass Spectrometry (MS) for Identification of Vincamine Metabolites and Fragment Analysis
Mass Spectrometry (MS) is a powerful tool for the identification of vincamine metabolites and the analysis of its fragmentation patterns. MS provides information about the mass-to-charge ratio of ions, which can be used to determine the molecular weight of a compound and its fragments.
LC-MS/MS analysis has been used to identify vincamine metabolites produced by microbial biotransformation. iosrjournals.org The structures of metabolites were proposed based on fragmentation results and HPLC retention times. iosrjournals.org For example, a hydroxyl metabolite of vincamine, where hydroxylation occurred on the terminal methyl of the ethyl side chain, was identified through LC-MS/MS analysis. iosrjournals.org The parent vincamine showed a protonated molecular ion at m/z 355.3, and its ionization spectrum revealed product ions at m/z 337.3, 308.4, 294.2, 280.3, and 236.3, corresponding to sequential losses of H2O, C2H5, CH2, CH2, and CO2. iosrjournals.org
MS analysis has also been used to confirm the identity of vincaminic acid, a hydrolytic degradation product of vincamine. jfda-online.com The MS spectrum of vincaminic acid showed diagnostic fragment ions. jfda-online.com
Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) has been employed for the analysis of indole (B1671886) alkaloids, including vincamine, in plant extracts. mdpi.com Vincamine showed a protonated molecular ion ([M + H]+) at m/z 355 and an intense fragment ion at m/z 337, corresponding to the loss of water. mdpi.com This fragmentation pattern can be used to distinguish vincamine from isomers with similar molecular weights. mdpi.com
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) has been used to investigate the stereochemical effect on the fragmentation of related alkaloids, showing that epimers can have characteristically different electron impact spectra. acs.org
Ultraviolet-Visible (UV/Vis) Spectroscopy for Compound Characterization and Assay Development
Ultraviolet-Visible (UV/Vis) spectroscopy is a simple and rapid technique used for the characterization of vincamine and in the development of analytical assays. UV/Vis spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which is characteristic of compounds containing chromophores.
UV/Vis detection is commonly used in HPLC methods for the quantitative determination of vincamine, typically at wavelengths around 270-280 nm, where vincamine exhibits absorbance. jfda-online.comjfda-online.comncl.edu.twresearchgate.netlew.ro
UV spectra obtained from HPLC-DAD analysis can aid in the identification of vincamine and its metabolites by comparing their spectral patterns. iosrjournals.org
UV/Vis spectroscopy can also be used for the characterization of compounds by determining their absorption maxima. For example, vinpocetine (B1683063), a derivative of vincamine, shows a maximum absorbance at 274 nm. ijam.co.inresearchgate.net While the search results specifically mention vinpocetine for UV/Vis characterization and assay development ijam.co.inresearchgate.net, the principle applies to vincamine as well due to their structural similarity and the presence of similar chromophores. UV/Vis spectroscopy can be used to validate parameters such as linearity, precision, accuracy, and specificity in quantitative assays. ijam.co.inresearchgate.net
Compound Information
| Compound Name | PubChem CID |
| Vincamine | 15376 |
Interactive Data Tables
Based on the search results, here is a data table presenting some analytical parameters for an HPLC method used for vincamine analysis:
| Parameter | Value (Vincamine) | Value (Vincaminic Acid) |
| Linearity Range | 0.1 - 50 µg/mL | 0.4 - 50 µg/mL |
| Limit of Detection | 0.03 µg/mL | 0.08 µg/mL |
Source: jfda-online.comjfda-online.comncl.edu.tw
Here is another table summarizing data from an HPLC method for vincamine residue analysis:
| Parameter | Value |
| Linearity Range | 0.005 - 5 µg/mL |
| Limit of Detection | 0.005 µg/mL |
| Limit of Quantitation | 0.025 µg/mL |
| Detector Wavelength | 280 nm |
Source: researchgate.netlew.ro
And a table showing mass fragmentation data for vincamine:
| Ion Species | m/z Value | Proposed Loss |
| [M+H]+ | 355.3 | Parent Ion |
| Fragment 1 | 337.3 | H2O (18) |
| Fragment 2 | 308.4 | C2H5 (29) |
| Fragment 3 | 294.2 | CH2 (14) |
| Fragment 4 | 280.3 | CH2 (14) |
| Fragment 5 | 236.3 | CO2 (44) |
Source: iosrjournals.org
Circular Dichroism (CD) Spectroscopy for Chiral Analysis of Vincamine and Analogues
Circular Dichroism (CD) spectroscopy is a powerful technique utilized for the chiral analysis of molecules, including Vincamine and its analogues. CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral substances, providing valuable information about their stereochemistry and conformation researchgate.netcreative-proteomics.comcreative-biostructure.com. This method is particularly useful for determining the absolute configuration of chiral compounds and analyzing enantiomeric composition creative-proteomics.comcreative-biostructure.com.
In the context of Vincamine alkaloids, CD spectroscopy has been applied, often in conjunction with chiral high-performance liquid chromatography (HPLC), to separate and characterize enantiomers researchgate.netnih.govnih.govthegoodscentscompany.com. Studies have reported the separation of enantiomeric pairs of vincamine group alkaloids using chiral stationary phases in HPLC, followed by the measurement of their individual CD spectra researchgate.netnih.govnih.gov. The CD spectra of individual enantiomers provide unique signatures that can be used for their identification and for understanding their structural properties in solution nih.gov.
Radiochemical Methods in Vincamine Research
Radiochemical methods involve the use of radioactive isotopes as tracers to study the behavior of compounds in various systems. These techniques are invaluable in biological and pharmacological research for tracking molecules, investigating metabolic transformations, and determining distribution within organisms.
Radiolabeling Strategies for Investigating Vincamine's Metabolic Pathways and Biodistribution in Research Models
Radiolabeling is a widely used strategy to investigate the metabolic pathways and biodistribution of pharmaceutical compounds and natural products like Vincamine in research models. By incorporating a radioactive isotope into the molecule, researchers can track its movement, accumulation in tissues and organs, and transformation into metabolites over time nih.govuio.nomdpi.comsciopen.com.
Commonly used radioisotopes for labeling organic molecules include carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H) due to their relatively long half-lives and detectability. Other isotopes like carbon-11 (B1219553) (¹¹C) and indium-111 (B102479) (¹¹¹In) are used, particularly in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging for in vivo studies mdpi.comresearchgate.net.
The process typically involves synthesizing the Vincamine molecule or an analogue with a radioactive atom at a specific position. Following administration to a research model (e.g., animals), the distribution of radioactivity is measured in various tissues, organs, and biological fluids at predetermined time points. This allows for the determination of pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) uio.nosciopen.com.
For instance, studies on vinpocetine, a synthetic derivative of Vincamine, have utilized ¹¹C-labeling to investigate its distribution and pharmacokinetics in humans using PET imaging researchgate.net. This demonstrates the applicability of radiolabeling and imaging techniques to Vincamine-related compounds for studying their fate in biological systems. Radiolabeling methods enable the quantitative assessment of the amount of the labeled compound and its radioactive metabolites in different parts of the body mdpi.com. It is crucial in such studies to ensure that the radiolabel remains associated with the compound or its metabolites and that the labeling does not significantly alter the compound's biological behavior compared to the unlabeled form uio.no.
Future Directions and Emerging Research Avenues for Vincamine
Exploration of Novel Molecular Targets and Interaction Networks for Vincamine (B1683053)
Research into vincamine is increasingly focusing on identifying and characterizing novel molecular targets beyond its known effects on cerebral blood flow. Studies suggest that vincamine may interact with a variety of biological targets, including G-protein coupled receptors, cytosolic proteins, and enzymes. benthamdirect.com For instance, network pharmacology approaches have identified ALK and ERBB2 proteins as potential common targets between vincamine and non-small cell lung cancer, indicating a potential role in oncology. benthamdirect.com
Furthermore, various biological targets have been proposed for vincamine and its derivatives, such as phosphodiesterase 1 (PDE1), Wnt1, and nuclear factor-κB (NF-κB). researchgate.netresearchgate.net Vincamine has been found to modulate proteins involved in tumor growth, including acetylcholinesterase (AChE), mitogen-activated protein kinase (MAPK), NF-κB, nuclear factor erythroid 2-related factor 2 (Nrf2), and T-box 3 (TBX3). researchgate.netnih.gov In silico studies have predicted that vincamine can interact with apoptotic protein caspase-3, suggesting a mechanism for its observed anticancer potential in certain cell lines. researchgate.net Another computational study identified vincamine as a potential inhibitor of TBX3, a transcription factor overexpressed in various malignancies. nih.gov
Vincamine has also been identified as a GPR40 agonist, suggesting a potential role in ameliorating β-cell dysfunction and promoting glucose-stimulated insulin (B600854) secretion, which is relevant for type 2 diabetes mellitus research. medchemexpress.com
Development of Advanced in vitro and in vivo Preclinical Models for Vincamine Studies
The ongoing investigation into the diverse potential of vincamine necessitates the development and application of advanced preclinical models. These models are crucial for gaining a deeper understanding of vincamine's mechanisms of action and evaluating its efficacy in various disease contexts.
Studies are utilizing both in vitro (cell-based) and in vivo (animal) models to explore vincamine's effects. For example, human alveolar basal epithelial cell line A549 has been used to demonstrate vincamine's anticancer potential in vitro. researchgate.net Research on vincamine's potential as a therapeutic agent for Parkinson's disease has employed Drosophila and human cell models based on DJ-1 inactivation, showing that vincamine can ameliorate PD-related phenotypes in these models. acs.org
Animal models, such as mice with Ehrlich solid carcinoma (ESC), are being used to evaluate the antitumor effects of vincamine, including studies involving vincamine loaded in silver nanoparticles. mdpi.com Rat models have been utilized to investigate vincamine's effects on renal injury induced by substances like methotrexate (B535133) and cisplatin, demonstrating its protective activities. nih.gov Preclinical models are also being used to study vincamine's potential in the treatment of type 2 diabetes mellitus and drug addiction. biorxiv.orgresearchgate.net
The development of more sophisticated models, including those that better mimic human disease states and allow for the assessment of long-term effects and complex interactions, remains a key area for future research.
Application of Vincamine as a Chemical Probe in Fundamental Biological Research
Vincamine's diverse biological activities and interactions with multiple molecular targets position it as a valuable chemical probe for fundamental biological research. By using vincamine as a tool, researchers can gain insights into specific biological pathways and cellular processes.
For instance, the ability of vincamine to modulate enzymes like acetylcholinesterase (AChE) makes it useful for studying cholinergic pathways. researchgate.net Its interaction with inflammatory mediators and oxidative stress pathways, such as the Nrf2/NF-κB signaling cascade, allows for its application in investigating inflammation and antioxidant responses at a molecular level. nih.gov
Furthermore, the structural complexity of vincamine and its derivatives provides opportunities for chemical modifications to create novel probes with enhanced specificity or altered activity profiles. Strategies involving the ring distortion of vincamine have been explored to generate compounds with re-engineered biological activities, such as potential antimalarial agents. acs.org These modified vincamine-based compounds can serve as probes to investigate previously unexplored biological targets or pathways.
Investigation of Synergistic Effects of Vincamine with Other Research Compounds
Exploring the synergistic effects of vincamine in combination with other research compounds or therapeutic agents is a significant area of future research. Combining vincamine with other compounds may lead to enhanced therapeutic outcomes, reduced required dosages, or the overcoming of resistance mechanisms.
Studies have already begun to investigate such synergistic interactions. For example, research has shown that vincamine exhibits a synergistic hepatoprotective effect when combined with zafirlukast, by inhibiting the p-JNK/p-ERK and NF-κB pathways to relieve tamoxifen-induced oxidative stress and liver injury. nih.gov A study on renal ischemia/reperfusion injury in rats indicated that treatment with vincamine in addition to pantoprazole (B1678409) significantly alleviated biochemical and histopathological changes more effectively than either compound alone, demonstrating a synergistic effect. researchgate.net
In the context of cancer research, the combination of vincamine loaded with silver nanoparticles showed enhanced efficacy in inducing apoptotic markers in Ehrlich solid carcinoma tissues compared to vincamine or silver nanoparticles alone, suggesting a synergistic antitumor effect. mdpi.com Future research will likely delve deeper into identifying other compounds that exhibit synergistic effects with vincamine across various disease models and elucidating the underlying mechanisms of these interactions.
Computational Chemistry and Molecular Modeling Approaches for Vincamine Mechanism Prediction and Design
Computational chemistry and molecular modeling play an increasingly vital role in predicting the mechanisms of action of vincamine and guiding the design of novel vincamine-based compounds. These in silico approaches can provide valuable insights into molecular interactions, binding affinities, and potential biological activities before extensive experimental work is conducted.
Techniques such as molecular docking are used to assess the binding affinity of vincamine with potential protein targets, as demonstrated in studies investigating its interaction with hemoglobin S for sickle cell disease research. researchgate.net Molecular dynamics simulations and binding free energy calculations are employed to evaluate the stability of protein-ligand complexes, providing further information on the nature of the interaction. researchgate.net
Quantum chemical studies are utilized to theoretically evaluate the adsorption characteristics and relate the inhibitory capabilities of vincamine to its electronic structural parameters, as seen in studies on its performance as a corrosion inhibitor. researchgate.net These methods help in understanding the electronic structure and reactivity of vincamine. researchgate.net
Furthermore, computational approaches are being used in the design of novel vincamine derivatives with improved properties or targeted activities. Structure-based virtual screening procedures can identify potential inhibitors among a library of compounds, including vincamine. nih.gov These computational tools accelerate the discovery and optimization process for vincamine-based research compounds.
Q & A
What methodological considerations are critical when designing dose-response experiments to evaluate Vincimax's therapeutic efficacy?
To ensure robust evaluation of this compound's dose-response relationships, researchers should:
- Implement a graded dosing strategy (e.g., 0.1–100 μM ranges) to capture nonlinear effects.
- Include positive and negative controls to validate assay sensitivity (e.g., known agonists/antagonists for target receptors).
- Use time-resolved measurements to account for kinetic variability in drug-target interactions.
- Apply mixed-effects models to analyze inter-subject variability in pharmacological responses .
How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?
Contradictions often arise from differences in metabolic pathways or bioavailability. To address this:
- Conduct interspecies comparative studies to identify metabolic enzyme disparities.
- Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions from in vitro data.
- Perform sensitivity analysis to quantify the impact of variables like protein binding or hepatic extraction ratios .
What statistical frameworks are optimal for analyzing multi-omics datasets in this compound mechanism-of-action studies?
For integrative analysis of transcriptomic, proteomic, and metabolomic
- Apply Bayesian network modeling to infer causal relationships between molecular pathways.
- Use dimensionality reduction techniques (e.g., PCA, t-SNE) to identify latent variables influencing this compound's effects.
- Validate findings through pathway enrichment analysis (e.g., GO, KEGG) and orthogonal assays (e.g., CRISPR screens) .
What protocols ensure reproducibility in this compound's cytotoxicity assays across laboratories?
Key steps include:
- Standardizing cell culture conditions (e.g., passage number, serum batch, hypoxia mimics).
- Calibrating equipment (e.g., plate readers) using reference compounds (e.g., staurosporine for apoptosis assays).
- Reporting IC₅₀ values with 95% confidence intervals and normalizing to vehicle controls.
- Sharing raw data and analysis scripts via repositories like Zenodo or Figshare .
How should researchers apply the FINER criteria to hypothesis generation for this compound's neuroprotective effects?
The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) guides hypothesis refinement:
- Feasible : Prioritize hypotheses testable with available models (e.g., primary neuron cultures vs. transgenic mice).
- Novel : Investigate understudied targets (e.g., NLRP3 inflammasome modulation).
- Ethical : Adhere to ARRIVE guidelines for animal studies.
- Relevant : Align with clinical needs (e.g., Alzheimer’s disease biomarkers) .
What strategies mitigate confounding variables in observational studies of this compound's long-term safety?
To strengthen causal inference:
- Use propensity score matching to balance baseline characteristics between treatment and control groups.
- Apply time-varying covariate adjustments in Cox regression models for survival analysis.
- Validate findings through Mendelian randomization or retrospective cohort triangulation .
How can machine learning improve predictive modeling of this compound's structure-activity relationships?
Best practices include:
- Training models on diverse chemical libraries (e.g., ChEMBL, PubChem) to capture scaffold diversity.
- Incorporating 3D molecular descriptors (e.g., Schrödinger's QikProp) for conformational analysis.
- Validating predictions via external test sets and experimental follow-ups (e.g., SPR binding assays) .
What validation steps are essential for this compound's antioxidant capacity assays?
To address discrepancies between assays like DPPH and ORAC:
- Standardize radical source concentrations and reaction times.
- Compare results with reference antioxidants (e.g., ascorbic acid, Trolox).
- Perform multivariate regression to identify assay-specific bias factors .
How should interdisciplinary teams manage data integration challenges in this compound research?
Effective strategies include:
- Adopting FAIR data principles (Findable, Accessible, Interoperable, Reusable).
- Using ontology-based annotations (e.g., CHEBI for chemical entities).
- Establishing cross-disciplinary review panels to align analytical workflows .
What ethical considerations arise in human trials investigating this compound's off-label applications?
Critical steps involve:
- Conducting risk-benefit analyses for vulnerable populations (e.g., pediatric or immunocompromised patients).
- Implementing Data Safety Monitoring Boards (DSMBs) for interim analyses.
- Ensuring informed consent protocols address potential conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
